molecular formula C16H16N2O2S B15009336 4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B15009336
M. Wt: 300.4 g/mol
InChI Key: JVQIOKSDENFBDR-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyridine ring, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Lacks the prop-2-en-1-ylsulfanyl group.

    4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine: Lacks the carbonitrile group.

Uniqueness

The presence of both the prop-2-en-1-ylsulfanyl and carbonitrile groups in 4-(2-Methoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile makes it unique compared to similar compounds

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C16H16N2O2S/c1-3-8-21-16-13(10-17)12(9-15(19)18-16)11-6-4-5-7-14(11)20-2/h3-7,12H,1,8-9H2,2H3,(H,18,19)

InChI Key

JVQIOKSDENFBDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC=C

Origin of Product

United States

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